![molecular formula C18H25N3O B5586604 2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)
2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, such as 2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one, typically involves intramolecular spirocyclization reactions. One approach utilizes 4-substituted pyridines activated with ethyl chloroformate, followed by intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Another method involves base-promoted double Michael addition reactions to synthesize diazaspiro[5.5]undecane derivatives from divinylketones and barbituric acid derivatives (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spirocyclic framework that often adopts a chair conformation for the cyclohexanone unit. Single-crystal X-ray studies and NMR techniques are typically employed to elucidate the structure, confirming the presence of the spirocyclic core and other substituents. These studies reveal the significance of intermolecular interactions such as hydrogen bonding and π–π stacking in the crystal packing of these compounds (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecanes undergo various chemical reactions due to their functional groups and reactive sites. They can react with electrophiles, including alkyl halides and acid chlorides, to form spirocyclic adducts or other derivatives. These reactions are facilitated by the spiroaminal structure, making the compounds versatile intermediates in organic synthesis (Cordes et al., 2013).
properties
IUPAC Name |
2-cyclopropyl-8-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-17-4-8-18(14-21(17)16-2-3-16)7-1-11-20(13-18)12-15-5-9-19-10-6-15/h5-6,9-10,16H,1-4,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOYCQYHOMVTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)C3CC3)CN(C1)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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